((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves the introduction of a bromomethyl group onto a benzene ring. While specific synthetic routes may vary, one common method is the bromination of the corresponding methylbenzene (toluene) followed by cyclization with a cyclobutanol derivative. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Biologically Active Compounds : The molecule has been used in the synthesis of natural products such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis demonstrates the molecule's utility in creating complex, biologically active structures (Akbaba et al., 2010).
Photobromination in Organic Synthesis : Studies have investigated the photobromination of side-chain methyl groups on arenes, demonstrating the molecule's role in creating brominated compounds, which are important intermediates in organic synthesis (Futamura & Zong, 1992).
Structural Analysis in Chemistry : The molecule has been used in X-ray structure determinations to understand interactions like C–H···Br and C–Br···π in bromomethyl-substituted benzenes, aiding in the understanding of molecular packing and structure (Jones, Kuś, & Dix, 2012).
Development of New Heterocyclic Systems : Research has shown its application in the creation of new heterocyclic systems, like in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, indicating its utility in developing new chemical frameworks (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Material Science and Physical Chemistry
Study of Bromomethyl-substituted Compounds : Investigations have been carried out on the properties of bromomethyl-substituted benzene derivatives, emphasizing their role in material science and physical chemistry (Made & Made, 1993).
Electrochemical Applications : Research on the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives for Diels-Alder electro-organic cyclization reactions demonstrates the molecule's significance in electrochemistry (Habibi, Pakravan, & Nematollahi, 2015).
Crystal Structure Analysis : Studies on crystal structures of bromomethyl-substituted benzenes and naphthalenes have used the molecule to understand C-Br...Br interactions, crucial for material science and crystallography (Kuś, Jones, Kusz, & Książek, 2023).
Future Directions
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZMUIBMSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.